molecular formula C12H13N3O2 B6138827 1H-indazol-3-yl(morpholin-4-yl)methanone

1H-indazol-3-yl(morpholin-4-yl)methanone

Cat. No.: B6138827
M. Wt: 231.25 g/mol
InChI Key: XBOXRZRLMRPHDI-UHFFFAOYSA-N
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Description

1H-indazol-3-yl(morpholin-4-yl)methanone is a heterocyclic compound that features an indazole core linked to a morpholine ring via a methanone bridge. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indazole moiety is known for its diverse biological activities, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazol-3-yl(morpholin-4-yl)methanone typically involves the formation of the indazole core followed by the introduction of the morpholine moiety. One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring. This is followed by the reaction with morpholine and a suitable carbonyl source to introduce the methanone bridge .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, are often employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1H-indazol-3-yl(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

1H-indazol-3-yl(morpholin-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indazol-3-yl(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways. The indazole core is known to bind with high affinity to various biological targets, influencing cellular processes such as apoptosis, proliferation, and inflammation .

Comparison with Similar Compounds

Uniqueness: 1H-indazol-3-yl(morpholin-4-yl)methanone is unique due to its specific combination of the indazole and morpholine rings linked by a methanone bridge. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1H-indazol-3-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(15-5-7-17-8-6-15)11-9-3-1-2-4-10(9)13-14-11/h1-4H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOXRZRLMRPHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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